

2,6-Difluoropyridine-3-boronic acid molecular weight

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Compound of Interest

Compound Name: 2,6-Difluoropyridine-3-boronic acid

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An In-Depth Technical Guide to 2,6-Difluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Difluoropyridine-3-boronic acid**, a key building block in modern synthetic chemistry. Due to the unique electronic properties conferred by its fluorine atoms, this compound serves as a versatile reagent in the development of novel pharmaceuticals and advanced materials.^{[1][2]} Its utility in forming carbon-carbon bonds through cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists.

Chemical and Physical Properties

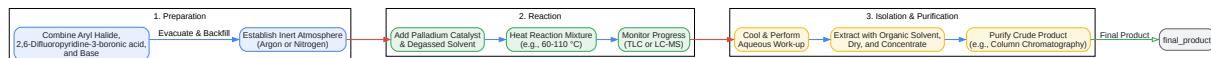
The fundamental properties of **2,6-Difluoropyridine-3-boronic acid** and its hydrate form are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BF ₂ NO ₂	[3][4][5][6]
Molecular Weight	158.9 g/mol (Anhydrous)	[3][4][5][6][7]
176.9 g/mol (Hydrate)	[8]	
CAS Number	136466-94-9 (Anhydrous)	[1][3][4][5][7]
1072952-27-2 (Hydrate)	[8]	
Appearance	White to light yellow powder or crystal	[5]
Melting Point	168 °C	[3][5]
Boiling Point	314.8 ± 52.0 °C (Predicted)	[5][6]
Purity	Typically available in ≥95% to ≥99% purity	[2][4][7]
Storage Conditions	Inert atmosphere, 2-8°C or Refrigerator	[5][7]
InChI Key	LCCZTROJRJFXNV- UHFFFAOYSA-N	[3][4][7]

Core Application: Suzuki-Miyaura Cross-Coupling

2,6-Difluoropyridine-3-boronic acid is predominantly utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl halides. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity and electronic properties of the resulting coupled products, a feature that is highly valuable in the design of new drug candidates and functional materials like conjugated polymers for organic electronics.[1][10]

The general workflow for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid is depicted below. Key considerations include the choice of catalyst, base, and solvent, as well as the need for an inert atmosphere to prevent degradation of the catalyst and boronic acid.



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Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Synthesis of 2,6-Difluoropyridine-3-boronic acid

This protocol provides a method for the synthesis of the title compound from 2,6-difluoropyridine.[1]

Materials:

- 2,6-difluoropyridine
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- Trimethyl borate
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (4M)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared by the slow, dropwise addition of diisopropylamine (e.g., 3.4 mL) in anhydrous THF (20 mL) to a solution of n-butyllithium (e.g., 1.67 M in n-hexane, 24 mmol, 14 mL) at -20 °C. The resulting mixture is stirred at 0 °C for 20 minutes.
- Lithiation: The LDA solution is cooled to -78 °C, and a solution of 2,6-difluoropyridine in anhydrous THF is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
- Borylation: Trimethyl borate is added to the reaction mixture at -78 °C, and the solution is allowed to slowly warm to room temperature while stirring overnight.
- Hydrolysis and Work-up: The reaction is quenched by the addition of 4M hydrochloric acid. The aqueous layer is separated and the pH is adjusted to 4.
- Extraction: The aqueous layer is extracted three times with ethyl acetate.
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **2,6-Difluoropyridine-3-boronic acid** product, which can often be used without further purification.[\[1\]](#)

Protocol 2: Suzuki-Miyaura Coupling for Conjugated Polymer Synthesis

This protocol details the use of **2,6-Difluoropyridine-3-boronic acid** in a Suzuki-Miyaura polymerization reaction to synthesize conjugated polymers for applications in organic electronics.[\[10\]](#)

Materials:

- 2,6-Difluoropyridine-3-boronic acid** (1.0 equiv.)
- Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equiv.)
- Palladium(II) acetate (catalyst)

- Triphenylphosphine (ligand)
- Potassium carbonate (aqueous solution, base)
- Toluene (solvent)
- Methanol (for precipitation)
- Acetone (for purification)

Procedure:

- Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate and Triphenylphosphine in toluene. Stir the mixture at room temperature for 30 minutes.
- Reaction Setup: To the activated catalyst solution, add **2,6-Difluoropyridine-3-boronic acid**, the dibromo-comonomer, and the aqueous potassium carbonate solution.
- Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) under a continuous flow of inert gas for 24-48 hours.[\[10\]](#)
- Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the crude polymer by filtration.
- Soxhlet Extraction: Further purify the polymer using Soxhlet extraction with acetone to remove oligomers and catalyst residues. Dry the final polymer product under vacuum.[\[10\]](#)

Significance in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry.[\[11\]](#) The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, making boronic acid derivatives potent inhibitors.[\[11\]](#) The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[\[11\]](#) The incorporation of the 2,6-difluoropyridine moiety can enhance metabolic stability, modulate pKa, and improve cell permeability, making **2,6-Difluoropyridine-3-boronic acid** an attractive starting material for the synthesis of new therapeutic agents.

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